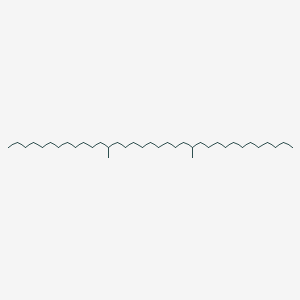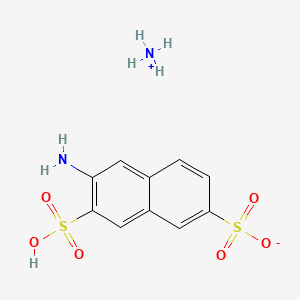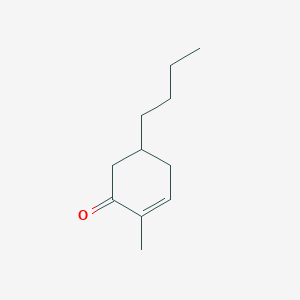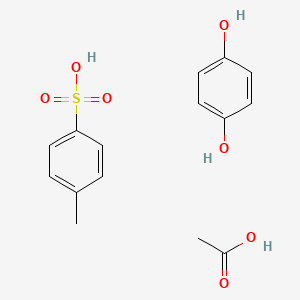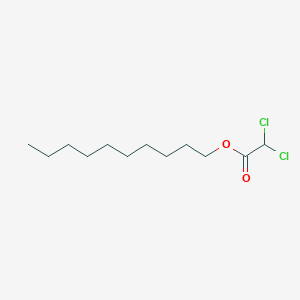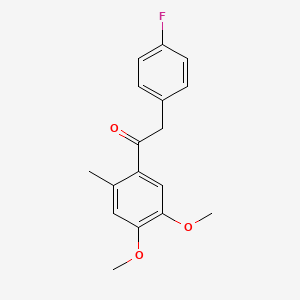
1-(4,5-Dimethoxy-2-methylphenyl)-2-(4-fluorophenyl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4,5-Dimethoxy-2-methylphenyl)-2-(4-fluorophenyl)ethan-1-one is a synthetic organic compound It is characterized by the presence of methoxy groups, a methyl group, and a fluorophenyl group attached to an ethanone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,5-Dimethoxy-2-methylphenyl)-2-(4-fluorophenyl)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 4,5-dimethoxy-2-methylbenzene and 4-fluorobenzaldehyde.
Condensation Reaction: The two starting materials undergo a condensation reaction in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: The resulting intermediate is then oxidized using an oxidizing agent like potassium permanganate or chromium trioxide to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the condensation and oxidation reactions.
Catalysts: Employing catalysts to increase the efficiency and yield of the reactions.
Purification: Implementing purification techniques such as recrystallization or chromatography to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
1-(4,5-Dimethoxy-2-methylphenyl)-2-(4-fluorophenyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The methoxy and fluorophenyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles.
Major Products
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.
Mecanismo De Acción
The mechanism of action of 1-(4,5-Dimethoxy-2-methylphenyl)-2-(4-fluorophenyl)ethan-1-one involves:
Molecular Targets: The compound may interact with specific enzymes, receptors, or other proteins in biological systems.
Pathways: It may influence various biochemical pathways, leading to its observed effects. For example, it could inhibit or activate certain enzymes, modulate receptor activity, or interfere with cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
1-(4-Methoxyphenyl)-2-(4-fluorophenyl)ethan-1-one: Lacks the additional methoxy and methyl groups.
1-(4,5-Dimethoxyphenyl)-2-(4-fluorophenyl)ethan-1-one: Lacks the methyl group.
1-(4,5-Dimethoxy-2-methylphenyl)-2-phenylethan-1-one: Lacks the fluorine atom.
Uniqueness
1-(4,5-Dimethoxy-2-methylphenyl)-2-(4-fluorophenyl)ethan-1-one is unique due to the combination of methoxy, methyl, and fluorophenyl groups, which may confer distinct chemical and biological properties compared to similar compounds
Propiedades
Número CAS |
85524-87-4 |
|---|---|
Fórmula molecular |
C17H17FO3 |
Peso molecular |
288.31 g/mol |
Nombre IUPAC |
1-(4,5-dimethoxy-2-methylphenyl)-2-(4-fluorophenyl)ethanone |
InChI |
InChI=1S/C17H17FO3/c1-11-8-16(20-2)17(21-3)10-14(11)15(19)9-12-4-6-13(18)7-5-12/h4-8,10H,9H2,1-3H3 |
Clave InChI |
QJKBLUPGJYMUFQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1C(=O)CC2=CC=C(C=C2)F)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


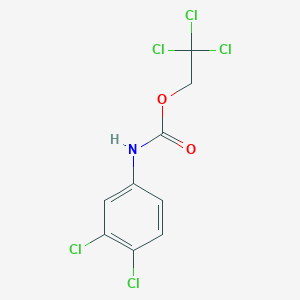
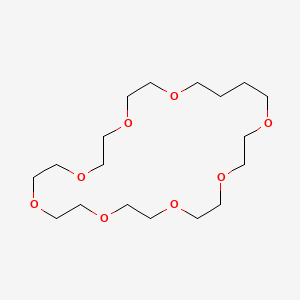
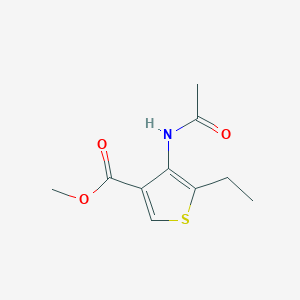
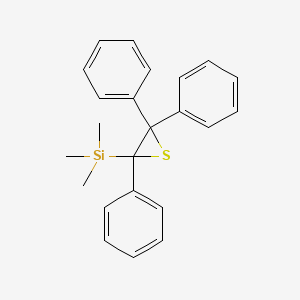
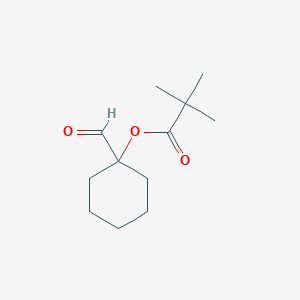
![5-([1,1'-Biphenyl]-4-yl)-2-(4-nitrophenyl)-1,3-oxazole](/img/structure/B14423689.png)
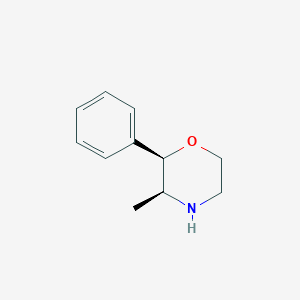
![1,1,2,2,6,6,7,7-Octamethyldispiro[2.1.2~5~.1~3~]octane-4,8-dione](/img/structure/B14423694.png)
